3-Dehydrotrametenolic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

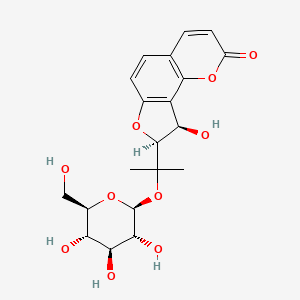

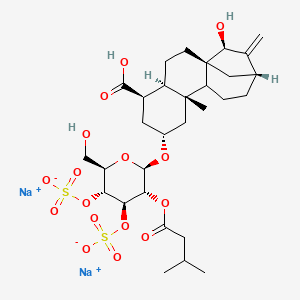

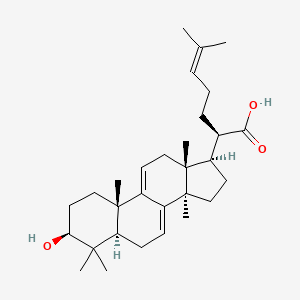

3-Dehydrotrametenolic acid (DTA) is a lanostane-type triterpene acid isolated from the sclerotium of Poria cocos . It is known to be a lactate dehydrogenase (LDH) inhibitor . DTA promotes adipocyte differentiation in vitro and acts as an insulin sensitizer in vivo . It also induces apoptosis and has anticancer activity .

Molecular Structure Analysis

The molecular formula of this compound is C30H46O3 . The IUPAC name is (2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid .Physical And Chemical Properties Analysis

The molecular weight of this compound is 454.7 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 5 . The Exact Mass and Monoisotopic Mass is 454.34469533 g/mol .Scientific Research Applications

Insulin Sensitization and Diabetes Management : DTA shows promise as an insulin sensitizer and could help manage noninsulin-dependent diabetes mellitus (NIDDM). It has been found to promote adipocyte differentiation in vitro and act as an insulin sensitizer in vivo, reducing hyperglycemia in mouse models of NIDDM (Sato et al., 2002).

Potential Anticancer Agent : DTA exhibits selective growth inhibition in H-ras transformed cells, which suggests its potential as an anticancer agent. It induces apoptosis through the caspase-3 pathway and regulates the expression of H-ras, Akt, and Erk, which are part of H-ras signaling pathways (Kang et al., 2006).

Skin Barrier Function : DTA has been shown to have positive effects on skin barrier function. It enhances the mRNA expression of natural moisturizing factor-related genes and keratinocyte differentiation markers in human keratinocyte cell line HaCaT cells. Its regulatory effects on skin hydration and keratinocyte differentiation are mediated by the MAPK/AP-1 and IκBα/NF-κB pathways (Choi et al., 2019).

Quantitative Analysis in Traditional Medicine : DTA is one of the key compounds in the traditional Chinese medicine, Macrohyporia cocos. Techniques like attenuated total reflectance-Fourier transform infrared (ATR-FTIR) spectroscopy and ultra-fast liquid chromatography have been used for qualitative and quantitative analysis, indicating significant differences in DTA content between wild and cultivated samples of M. cocos (Wang et al., 2020).

Potential Biomarker in Traditional Medicine : DTA, along with other compounds, has been identified as a potential biomarker for different parts of Wolfiporia cocos, another traditional Chinese medicine. The study used machine learning and network pharmacology to screen for biomarkers based on measurability and effectiveness (Li et al., 2022).

Mechanism of Action

Target of Action

3-Dehydrotrametenolic acid primarily targets Caspase-3 and Lactate Dehydrogenase (LDH) . Caspase-3 is a crucial enzyme in the execution-phase of cell apoptosis, while LDH plays a significant role in the conversion of lactate to pyruvate, an essential step in cellular respiration.

Mode of Action

This compound induces apoptosis through the Caspase-3 pathway . It also acts as an LDH inhibitor , which can influence cellular respiration and energy production. Furthermore, it has been found to promote adipocyte differentiation in vitro .

Biochemical Pathways

The compound’s interaction with Caspase-3 leads to the induction of apoptosis, a biochemical pathway that results in programmed cell death . By inhibiting LDH, this compound can potentially disrupt normal cellular respiration and energy production .

Pharmacokinetics

It’s known that the compound is isolated from the sclerotium of poria cocos , suggesting it may be bioavailable through oral consumption as part of traditional medicine practices

Result of Action

This compound has been shown to have anti-tumor activity , anti-inflammatory effects , and anti-diabetic effects . Its induction of apoptosis could contribute to its anti-tumor activity, while its interaction with biochemical pathways could underlie its anti-inflammatory and anti-diabetic effects.

Future Directions

Biochemical Analysis

Biochemical Properties

3-Dehydrotrametenolic acid plays a significant role in biochemical reactions. It interacts with enzymes such as lactate dehydrogenase (LDH), inhibiting its activity . This interaction is crucial in regulating metabolic processes, particularly in conditions like cancer where LDH activity is often dysregulated .

Cellular Effects

This compound influences cell function in several ways. It induces apoptosis, a process of programmed cell death, which is a crucial mechanism in preventing the proliferation of cancer cells . It also promotes adipocyte differentiation, which is essential in the regulation of body fat and energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to LDH, inhibiting its activity and thereby altering cellular metabolism .

Metabolic Pathways

This compound is involved in metabolic pathways through its interaction with LDH, a key enzyme in the glycolytic pathway . By inhibiting LDH, it can potentially alter metabolic flux and affect levels of various metabolites .

properties

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O3/c1-19(2)9-8-10-20(26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h9,11,14,20-21,24-25,31H,8,10,12-13,15-18H2,1-7H3,(H,32,33)/t20-,21-,24+,25+,28-,29-,30+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFPLAAZRZNKRRY-GIICLEHTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C1CCC2(C1(CC=C3C2=CCC4C3(CCC(C4(C)C)O)C)C)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@H]([C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.